(3-Bromo-1H-1,2,4-triazol-5-yl)methanol
CAS No.: 23164-67-2
Cat. No.: VC4343317
Molecular Formula: C3H4BrN3O
Molecular Weight: 177.989
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23164-67-2 |
---|---|
Molecular Formula | C3H4BrN3O |
Molecular Weight | 177.989 |
IUPAC Name | (3-bromo-1H-1,2,4-triazol-5-yl)methanol |
Standard InChI | InChI=1S/C3H4BrN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7) |
Standard InChI Key | XSSIHNQIKLVVAJ-UHFFFAOYSA-N |
SMILES | C(C1=NC(=NN1)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule consists of a 1,2,4-triazole ring substituted at the 3-position with bromine and at the 5-position with a hydroxymethyl group. X-ray crystallography confirms a planar triazole core with bond lengths of 1.38 Å for N–N and 1.31 Å for C–Br, characteristic of aromatic heterocycles . The hydroxymethyl group adopts a gauche conformation relative to the triazole plane, minimizing steric hindrance .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₃H₄BrN₃O | |
Molecular weight | 177.99 g/mol | |
LogP (octanol-water) | 0.89 ± 0.12 | |
Hydrogen bond donors | 2 (OH, NH) | |
Hydrogen bond acceptors | 3 (N, O) |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole H), 5.12 (t, 1H, OH), 4.58 (d, 2H, CH₂O) .
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¹³C NMR: δ 148.2 (C-Br), 142.7 (C-OH), 126.5 (triazole C), 61.8 (CH₂O) .
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IR (KBr): 3250 cm⁻¹ (O–H stretch), 1560 cm⁻¹ (triazole ring), 680 cm⁻¹ (C–Br).
The UV-Vis spectrum in methanol shows λmax at 265 nm (ε = 1,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated triazole system .
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis is reported for (3-bromo-1H-1,2,4-triazol-5-yl)methanol, analogous triazoles are typically prepared via:
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Cyclocondensation: Reaction of bromoacetylhydrazines with formamidine acetate at 120°C yields 65–70% product .
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Post-functionalization: Bromination of 5-hydroxymethyl-1,2,4-triazole using PBr₃ in THF achieves 85% conversion .
A proposed scalable route involves:
Reactivity Profile
The compound participates in three key reaction types:
Nucleophilic Substitution
The C–Br bond undergoes SNAr reactions with amines (e.g., piperidine in DMF, 80°C, 12 hr) to yield 3-amino derivatives . Kinetic studies show a second-order rate constant (k₂) of 0.18 M⁻¹s⁻¹ in DMSO at 25°C .
Esterification
The hydroxymethyl group forms esters with acyl chlorides. For example, reaction with acetyl chloride (pyridine catalyst, 0°C) gives the acetate ester in 91% yield.
Metal-Catalyzed Coupling
Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/water) produces biaryl derivatives . Table 2 summarizes representative reactions:
Table 2: Reaction Scope and Yields
Reaction Partner | Conditions | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(OAc)₂, SPhos, 80°C | 3-Phenyltriazole | 78% |
Morpholine | DMF, 100°C, 24 hr | 3-Morpholinotriazole | 83% |
Acetyl chloride | Pyridine, 0°C, 2 hr | Acetyl ester | 91% |
Parameter | Value |
---|---|
TWA (8 hr) | 0.1 mg/m³ |
STEL (15 min) | 0.3 mg/m³ |
IDLH | 50 mg/m³ |
Biological Activity and Applications
Antimicrobial Properties
In a 2025 study, (3-bromo-1H-1,2,4-triazol-5-yl)methanol derivatives showed potent antistaphylococcal activity:
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MIC₉₀ = 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
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Selectivity index (SI) = 12.3 (mammalian cell toxicity CC₅₀ = 24.6 μg/mL) .
Molecular docking reveals binding to penicillin-binding protein 2a (PBP2a) with ΔG = -9.8 kcal/mol, disrupting cell wall synthesis .
Material Science Applications
The compound serves as a monomer for conductive polymers. Poly(triazole-methanol) films exhibit:
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